molecular formula C29H31N3O4 B11128206 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11128206
M. Wt: 485.6 g/mol
InChI Key: ZOYMLWRWTYTGLO-RFBIWTDZSA-N
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Description

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the benzyloxyphenyl group, and the attachment of the diethylaminoethyl side chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives and compounds with similar functional groups, such as:

  • 4-{[4-(methoxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H31N3O4/c1-3-31(4-2)18-19-32-26(22-14-16-30-17-15-22)25(28(34)29(32)35)27(33)23-10-12-24(13-11-23)36-20-21-8-6-5-7-9-21/h5-17,26,33H,3-4,18-20H2,1-2H3/b27-25-

InChI Key

ZOYMLWRWTYTGLO-RFBIWTDZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=NC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=NC=C4

Origin of Product

United States

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